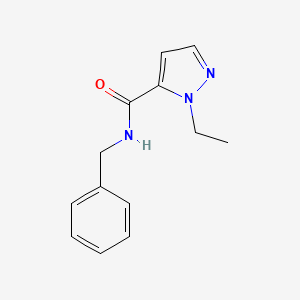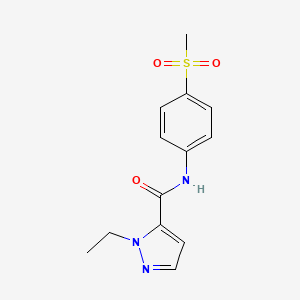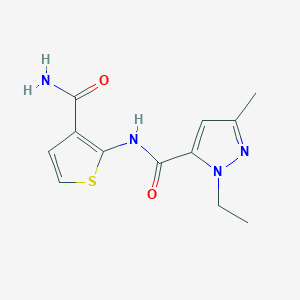
ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl is a functional group in organic chemistry, pyrazole is a class of organic compounds with a five-membered aromatic ring, amide is a functional group containing a carbonyl group linked to a nitrogen atom, and thiophene is a heterocyclic compound with a ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones . Thiophene derivatives can be synthesized through various methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of a compound like this would involve a thiophene ring attached to a pyrazole ring via an amide linkage. The ethyl group would be attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including cycloaddition reactions . Thiophene compounds can also participate in a wide range of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it would likely be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . They can be used to develop drugs that help reduce inflammation in the body.
Anti-Psychotic Applications
Thiophene-based compounds have shown potential in the treatment of various psychiatric disorders . They can be used to formulate anti-psychotic drugs.
Anti-Arrhythmic Effects
Thiophene derivatives can be used in the development of anti-arrhythmic drugs . These drugs are used to treat and prevent irregular heartbeats or arrhythmias.
Anti-Anxiety Medication
Compounds based on thiophene have shown potential in the treatment of anxiety disorders . They can be used to formulate anti-anxiety medication.
Anti-Fungal Applications
Thiophene derivatives have been found to possess anti-fungal properties . They can be used in the development of anti-fungal drugs.
Antioxidant Properties
Thiophene-based compounds have been reported to possess antioxidant properties . They can be used in the development of drugs and supplements that help protect the body against damage from free radicals.
Anti-Mitotic Effects
Thiophene derivatives can interfere with cell division or mitosis . This property can be harnessed in the development of anti-cancer drugs.
Anti-Microbial Applications
Thiophene derivatives have been found to possess anti-microbial properties . They can be used in the development of drugs that fight against various microbial infections.
Wirkmechanismus
Target of Action
The primary targets of ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate are currently unknown. This compound is a derivative of pyrazole and thiophene, both of which are known to interact with various biological targets . Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Based on the known activities of pyrazole and thiophene derivatives, it can be inferred that this compound may interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole and thiophene derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Based on the known activities of pyrazole and thiophene derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-17-11(8-9(3)16-17)12(18)15-13-10(6-7-21-13)14(19)20-5-2/h6-8H,4-5H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDRZFCKZYFXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B6537158.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6537166.png)





![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)

![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)
